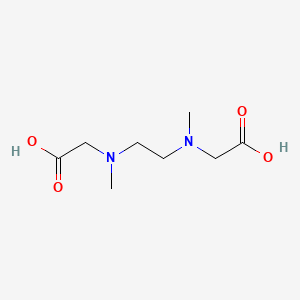
((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid: is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.224 g/mol . It is characterized by the presence of two carboxymethyl groups and two methylamino groups attached to an ethyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid typically involves the reaction of ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include:
Ethylenediamine: Used as the starting material.
Formaldehyde: Acts as a carbon source.
Sodium cyanide: Provides the cyanide ion for the reaction.
Hydrolysis: Converts the intermediate product into the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous reactors: To control the reaction environment.
Purification steps: Such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Carboxylic acids: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is used as a chelating agent to bind metal ions, which is useful in various biochemical assays and experiments.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, which can be inhibited or activated by the compound. This chelation process can lead to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for metal ions.
Uniqueness: ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid is unique due to its specific structure, which allows for selective binding to certain metal ions. This selectivity makes it valuable in applications where precise control over metal ion interactions is required.
Properties
CAS No. |
6636-72-2 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(methyl)amino]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H16N2O4/c1-9(5-7(11)12)3-4-10(2)6-8(13)14/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
AVHSSMVTBDPMIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






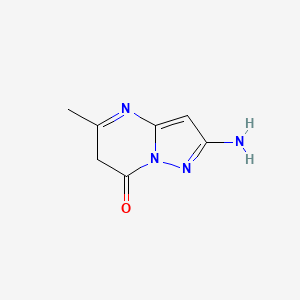
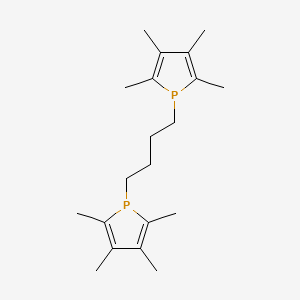
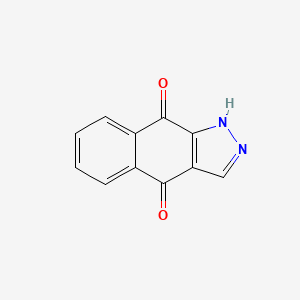
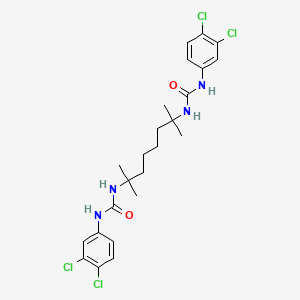
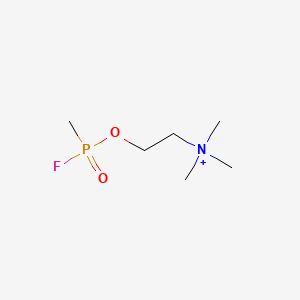
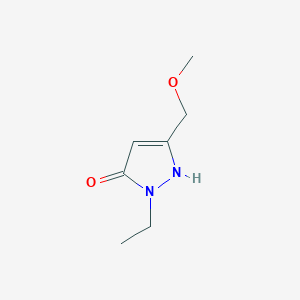
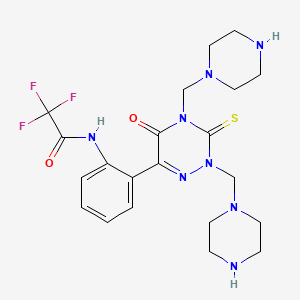

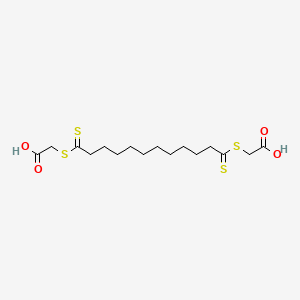
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
